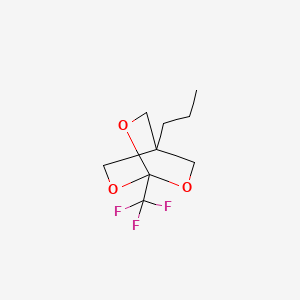
2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl-
Description
2,6,7-Trioxabicyclo(222)octane, 4-propyl-1-trifluoromethyl- is a complex organic compound characterized by its unique bicyclic structure
Properties
CAS No. |
31185-64-5 |
|---|---|
Molecular Formula |
C9H13F3O3 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4-propyl-1-(trifluoromethyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13F3O3/c1-2-3-7-4-13-9(14-5-7,15-6-7)8(10,11)12/h2-6H2,1H3 |
InChI Key |
NQKXYABGFZEEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-
Uniqueness
What sets 2,6,7-Trioxabicyclo(2.2.2)octane, 4-propyl-1-trifluoromethyl- apart from these similar compounds is its specific substituents, such as the propyl and trifluoromethyl groups, which may confer unique chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


